molecular formula C19H15ClN2O2 B5726778 N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide

N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide

Cat. No. B5726778
M. Wt: 338.8 g/mol
InChI Key: UEYDVDUXSSZWGB-UHFFFAOYSA-N
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Description

N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention in recent years due to its potent antitumor activity and favorable pharmacological properties.

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide involves the inhibition of several enzymes and proteins that are critical for cancer cell survival. It has been shown to target Bruton's tyrosine kinase (BTK), which is involved in B-cell receptor signaling, as well as interleukin-2 inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), which are involved in T-cell receptor signaling.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. It has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines that promote tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapeutics. However, its limitations include the potential for off-target effects and toxicity, as well as the need for further optimization of its pharmacological properties.

Future Directions

Future research on N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide should focus on the identification of biomarkers that can predict response to treatment, as well as the development of combination therapies that can enhance its antitumor activity. Additionally, further optimization of its pharmacological properties, including its bioavailability and toxicity profile, will be critical for its successful translation into clinical practice.

Synthesis Methods

The synthesis of N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide involves several steps, including the reaction of 2-chlorobenzyl alcohol with 4-nitrophenol to form 4-[(2-chlorobenzyl)oxy]phenol. This intermediate is then converted to the corresponding amide using nicotinoyl chloride in the presence of triethylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and apoptosis.

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methoxy]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-18-6-2-1-4-15(18)13-24-17-9-7-16(8-10-17)22-19(23)14-5-3-11-21-12-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYDVDUXSSZWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(2-Chloro-benzyloxy)-phenyl]-nicotinamide

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